![molecular formula C8H19BrSi B13193761 [2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
[2-(Bromomethyl)butyl]trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Bromomethyl)butyl]trimethylsilane is an organosilicon compound with the molecular formula C8H19BrSi It is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further bonded to a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethyl)butyl]trimethylsilane typically involves the reaction of a suitable butyl precursor with a brominating agent in the presence of trimethylsilane. One common method includes the bromination of 2-butyltrimethylsilane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Bromomethyl)butyl]trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include various substituted butyltrimethylsilanes depending on the nucleophile used.
Oxidation: Products can range from butyltrimethylsilanol to butyltrimethylsilane aldehyde.
Reduction: The primary product is butyltrimethylsilane.
Aplicaciones Científicas De Investigación
[2-(Bromomethyl)butyl]trimethylsilane finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2-(Bromomethyl)butyl]trimethylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trimethylsilane group provides stability and influences the compound’s reactivity by steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Bromomethyl)trimethylsilane
- (Chloromethyl)trimethylsilane
- (Iodomethyl)trimethylsilane
Uniqueness
Compared to its analogs, [2-(Bromomethyl)butyl]trimethylsilane offers a longer carbon chain, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis, providing unique opportunities for the development of novel compounds and materials.
Propiedades
Fórmula molecular |
C8H19BrSi |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-(bromomethyl)butyl-trimethylsilane |
InChI |
InChI=1S/C8H19BrSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
ROANCQBGIYMVGK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C[Si](C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


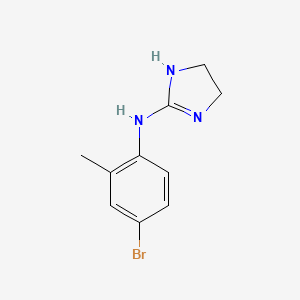
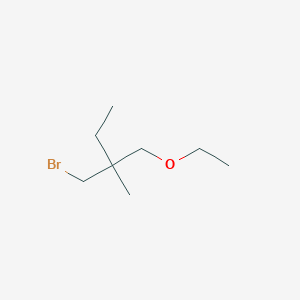
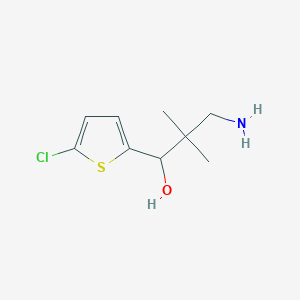
![6-[2-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13193698.png)
![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
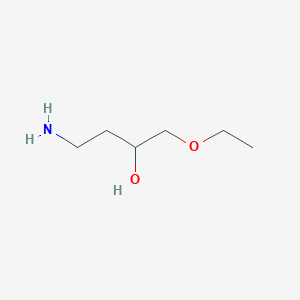
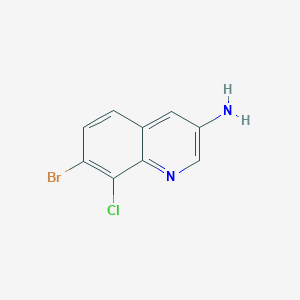

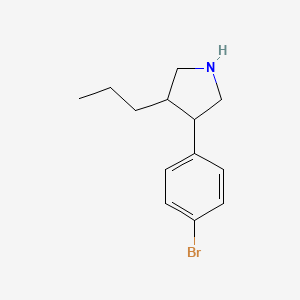
![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)


